Cas no 2140-48-9 (Coenzyme A, S-butanoate)

Coenzyme A, S-butanoate structure
Coenzyme A, S-butanoate structure
Product Name:Coenzyme A, S-butanoate
CAS番号:2140-48-9
MF:C25H42N7O17P3S
メガワット:837.623967647552
CID:261027
PubChem ID:122283
Update Time:2025-04-19

Coenzyme A, S-butanoate 化学的及び物理的性質

名前と識別子

    • Coenzyme A, S-butanoate
    • [5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-butanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosph
    • [5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-butanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosphonic acid
    • butanoyl-CoA
    • Butyryl-CoA
    • butyrylcoenzyme A
    • S-butyryl-coenzyme-A
    • n-Butyryl-CoA
    • Butyryl coenzyme A
    • Butyryl CoA
    • Butanoyl-CoA
    • Butanoyl coenzyme A
    • Coenzyme A, S-butyrate (6CI,7CI,8CI)
    • Butyryl Coenzyme A (sodium salt)
    • C4:0-CoA
    • 2140-48-9
    • S-Butyryl-coenzym-A
    • S-butanoyl-coenzyme A
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate
    • ranosyl]-
    • Coenzyme A, butyryl-
    • butyryl-CoA; (Acyl-CoA); [M+H]+;
    • 9H-purin-6-amine,9-[5-O-[hydroxy[[hydroxy[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[[2-[(1-oxobutyl)thio]ethyl]amino]propyl]amino]butyl]oxy]phosphinyl]oxy]phosphinyl]-3-O-phosphono-beta-D-ribofu
    • DTXSID70943955
    • S-butanoyl-CoA
    • S-butyryl-coenzyme A
    • butanoyl-coenzyme A
    • 4:0-CoA
    • LMFA07050292
    • Butyryl CoA
    • 'Butyryl Coenzyme A'
    • Butyryl coenzyme A
    • S-butyryl-CoA
    • Butanoyl coenzyme A
    • C00136
    • 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(butanoylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)
    • BCO
    • butyryl-coenzyme A
    • SCHEMBL60439
    • CHEBI:15517
    • n-Butyryl-CoA
    • S-{(3S,5S,9R)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dioxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} butanethioate (non-preferred name)
    • S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda5,5lambda5-diphosphaheptadecan-17-yl} butanethioate
    • NS00014819
    • SCHEMBL4367366
    • DTXSID70862839
    • S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate
    • Q42412398
    • butyryl-coenzyme A(4-)
    • butanoyl-coenzyme A(4-)
    • butyryl-coenzyme A tetraanion
    • インチ: 1S/C25H42N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1
    • InChIKey: CRFNGMNYKDXRTN-CITAKDKDSA-N
    • ほほえんだ: S(C(CCC)=O)CCNC(CCNC([C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)OP(=O)(O)O)O)=O)=O

計算された属性

  • せいみつぶんしりょう: 901.13700
  • どういたいしつりょう: 837.157073
  • 同位体原子数: 0
  • 水素結合ドナー数: 9
  • 水素結合受容体数: 18
  • 重原子数: 53
  • 回転可能化学結合数: 22
  • 複雑さ: 1410
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): _4.8
  • トポロジー分子極性表面積: 389

じっけんとくせい

  • 密度みつど: 1.83
  • ふってん: °Cat760mmHg
  • フラッシュポイント: °C
  • 屈折率: 1.7
  • PSA: 455.28000
  • LogP: 0.55420

Coenzyme A, S-butanoate 合成方法

合成方法 1

はんのうじょうけん
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5
リファレンス
Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coli
By Dekishima, Yasumasa et al, Journal of the American Chemical Society, 2011, 133(30), 11399-11401

合成方法 2

はんのうじょうけん
1.1R:R:R:S:H2O
リファレンス
6-Deoxyerythronolide B Analogue Production in Escherichia coli through Metabolic Pathway Engineering
By Kennedy, Jonathan et al, Biochemistry, 2003, 42(48), 14342-14348

合成方法 3

はんのうじょうけん
1.1
リファレンス
Rational Control of Polyketide Extender Units by Structure-Based Engineering of a Crotonyl-CoA Carboxylase/Reductase in Antimycin Biosynthesis
By Zhang, Lihan et al, Angewandte Chemie, 2015, 54(45), 13462-13465

合成方法 4

はんのうじょうけん
1.1R:NaHCO3, S:H2O, 20 min, cooled
リファレンス
Covalent Adduct Formation as a Strategy for Efficient CO2 Fixation in Crotonyl-CoA Carboxylases/Reductases
By Recabarren, Rodrigo et al, ACS Catalysis, 2023, 13(9), 6230-6241

合成方法 5

はんのうじょうけん
1.1R:K2HPO4, R:KH2PO4, C:227465-96-5, 3 h, 37°C, pH 7
リファレンス
Enzymatic preparation technique for acyl/aroyl coenzyme a
By Zhu, Ping et al, PCT Int. Appl., From PCT Int. Appl., 2022228297, 03 Nov 2022, 2022228297, 03 Nov 2022

合成方法 6

はんのうじょうけん
1.1R:MgCl2, C:9013-18-7, C:Cleland's reagent, C:34369-07-8, C:Ortho-Gynol, S:H2O, 2 h, 30°C, pH 8
1.2R:CHCl3
リファレンス
Identification of an α-Oxoamine Synthase and a One-Pot Two-Step Enzymatic Synthesis of α-Amino Ketones
By Zhou, Ting et al, Organic Letters, 2021, 23(1), 37-41

合成方法 7

はんのうじょうけん
1.1R:Coenzyme II, C:93389-35-6
2.1C:9027-46-7
3.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3
4.1C:9027-13-8
5.1R:Coenzyme II, reduced, C:9027-88-7
リファレンス
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

合成方法 8

はんのうじょうけん
1.1R:Coenzyme II, reduced, C:9075-02-9, C:9024-32-2
2.1R:Coenzyme II, C:37211-61-3, C:9082-72-8
3.1C:116405-23-3
リファレンス
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

合成方法 9

はんのうじょうけん
1.1C:9027-46-7
2.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3
3.1C:9027-13-8
4.1R:Coenzyme II, reduced, C:9027-88-7
リファレンス
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

合成方法 10

はんのうじょうけん
1.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3
2.1C:9027-13-8
3.1R:Coenzyme II, reduced, C:9027-88-7
リファレンス
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

合成方法 11

はんのうじょうけん
1.1R:Coenzyme II, C:37211-61-3, C:9082-72-8
2.1C:116405-23-3
リファレンス
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

合成方法 12

はんのうじょうけん
1.1C:9027-13-8
2.1R:Coenzyme II, reduced, C:9027-88-7
リファレンス
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

合成方法 13

はんのうじょうけん
1.1R:MgCl2, R:R:Coenzyme II, reduced, R:NaHCO3, C:9023-95-4, C:37251-07-3, S:H2O, 1 h, rt, pH 8.0
1.2R:Cl3CCO2H, S:H2O
リファレンス
Enzymatic Synthesis of Dilactone Scaffold of Antimycins
By Sandy, Moriah et al, ACS Chemical Biology, 2012, 7(12), 1956-1961

合成方法 14

はんのうじょうけん
1.1R:R:KH2PO4, C:227465-96-5, 3 h, 37°C, pH 7
リファレンス
Enzymatic preparation technique for acyl/aroyl coenzyme a
By Zhu, Ping et al, Faming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 115247192, 28 Oct 2022, 115247192, 28 Oct 2022

合成方法 15

はんのうじょうけん
1.1R:Coenzyme II, C:9001-60-9, C:9028-36-8
2.1C:9027-45-6
3.1R:Coenzyme II, reduced, C:9075-02-9, C:9024-32-2
4.1R:Coenzyme II, C:37211-61-3, C:9082-72-8
5.1C:116405-23-3
リファレンス
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

合成方法 16

はんのうじょうけん
1.1C:116405-23-3
リファレンス
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

合成方法 17

はんのうじょうけん
1.1R:R:MgCl2, R:Glycerol, R:C:9013-18-7, S:H2O, 60 min, 25°C
1.2R:HCO2H
リファレンス
Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit
By Miyazawa, Takeshi et al, Journal of Biological Chemistry, 2015, 290(45), 26994-27011

合成方法 18

はんのうじょうけん
1.1C:9027-46-7, S:H2O, 60°C, pH 7.5
2.1R:C:9028-40-4, S:H2O, 60°C, pH 7.5
3.1C:9027-13-8, S:H2O, 60°C, pH 7.5
4.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
リファレンス
A hybrid synthetic pathway for butanol production by a hyperthermophilic microbe
By Keller, Matthew W. et al, Metabolic Engineering, 2015, 27, 101-106

合成方法 19

はんのうじょうけん
1.1R:C:9028-40-4, S:H2O, 60°C, pH 7.5
2.1C:9027-13-8, S:H2O, 60°C, pH 7.5
3.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
リファレンス
A hybrid synthetic pathway for butanol production by a hyperthermophilic microbe
By Keller, Matthew W. et al, Metabolic Engineering, 2015, 27, 101-106

合成方法 20

はんのうじょうけん
1.1C:9027-13-8, S:H2O, 60°C, pH 7.5
2.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
リファレンス
A hybrid synthetic pathway for butanol production by a hyperthermophilic microbe
By Keller, Matthew W. et al, Metabolic Engineering, 2015, 27, 101-106

合成方法 21

はんのうじょうけん
1.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
リファレンス
A hybrid synthetic pathway for butanol production by a hyperthermophilic microbe
By Keller, Matthew W. et al, Metabolic Engineering, 2015, 27, 101-106

合成方法 22

はんのうじょうけん
1.1S:H2O, cooled, pH 8
1.2R:HCl, S:H2O, pH 5
リファレンス
Identification of 3-sulfinopropionyl coenzyme A (CoA) desulfinases within the acyl-CoA dehydrogenase superfamily
By Schuermann, Marc et al, Journal of Bacteriology, 2014, 882-893, 13 pp.

合成方法 23

はんのうじょうけん
1.1R:SOCl2, 3 h, reflux
2.1S:THF, 24 h, rt
3.1R:NaI, S:Me2CO, 24 h, rt
4.1R:NaOH, S:H2O, 24 h, rt, pH 9
4.2R:HCl, S:H2O, rt, pH 2
リファレンス
Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium
By Pal, Mohan and Bearne, Stephen L., Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

合成方法 24

はんのうじょうけん
1.1S:THF, 24 h, rt
2.1R:NaI, S:Me2CO, 24 h, rt
3.1R:NaOH, S:H2O, 24 h, rt, pH 9
3.2R:HCl, S:H2O, rt, pH 2
リファレンス
Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium
By Pal, Mohan and Bearne, Stephen L., Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

合成方法 25

はんのうじょうけん
1.1R:NaI, S:Me2CO, 24 h, rt
2.1R:NaOH, S:H2O, 24 h, rt, pH 9
2.2R:HCl, S:H2O, rt, pH 2
リファレンス
Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium
By Pal, Mohan and Bearne, Stephen L., Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

合成方法 26

はんのうじょうけん
1.1R:NaOH, S:H2O, 24 h, rt, pH 9
1.2R:HCl, S:H2O, rt, pH 2
リファレンス
Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium
By Pal, Mohan and Bearne, Stephen L., Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

合成方法 27

はんのうじょうけん
1.1R:C:77649-64-0
リファレンス
Biochemical and Structural Characterization of the trans-Enoyl-CoA Reductase from Treponema denticola
By Bond-Watts, Brooks B. et al, Biochemistry, 2012, 51(34), 6827-6837

合成方法 28

はんのうじょうけん
1.1
リファレンス
Bacterial Acyl-CoA Mutase Specifically Catalyzes Coenzyme B12-dependent Isomerization of 2-Hydroxyisobutyryl-CoA and (S)-3-Hydroxybutyryl-CoA
By Yaneva, Nadya et al, Journal of Biological Chemistry, 2012, 287(19), 15502-15511

合成方法 29

はんのうじょうけん
1.1S:H2O, 72 h, 37°C
リファレンス
Metabolic engineering of Clostridium acetobutylicum for the production of butyl butyrate
By Noh, Hyeon Ji et al, Applied Microbiology and Biotechnology, 2018, 102(19), 8319-8327

Coenzyme A, S-butanoate Raw materials

Coenzyme A, S-butanoate Preparation Products

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